Octahydroindolizin-5-amine
Description
Historical Context and Significance of Indolizine (B1195054) Alkaloids in Chemical Research
The study of indolizine chemistry dates back to 1890, when Italian chemist Angeli first reported a related structure. jbclinpharm.org However, the first synthesis of the parent aromatic base, indolizine, was achieved by Scholtz in 1912. jbclinpharm.org He named the compound "pyrrocoline," noting its basic properties and reactions characteristic of pyrroles and indoles. jbclinpharm.org The structure was later confirmed by Diels and Alder through catalytic reduction experiments. jbclinpharm.orgjbclinpharm.org
Indolizidine alkaloids, the saturated counterparts to indolizine, are widely distributed in nature, particularly in plants, orchids, and the skin secretions of poison-arrow frogs (genus Dendrobates). jbclinpharm.org These natural products are recognized for their significant and diverse pharmacological properties, which has made them a major focus of synthetic and medicinal chemistry research. jbclinpharm.orgbenthamdirect.com Alkaloids possessing the indolizidine moiety are known to have a range of biological actions, and their potential as lead molecules for future drug discovery is well-established. benthamdirect.com The broad bioactivity of this class of compounds includes antimicrobial, antiviral, and anticancer properties. ontosight.ai Prominent examples of biologically important indolizidine alkaloids include swainsonine, an inhibitor of α-mannosidase, and castanospermine. taylorandfrancis.comafricanjournalofbiomedicalresearch.comscispace.com The therapeutic potential of these natural products has spurred extensive research into the synthesis of the core octahydroindolizine (B79230) skeleton and its analogues. benthamdirect.comafricanjournalofbiomedicalresearch.com
Structural Features and Stereochemical Considerations of the Octahydroindolizine Core
The octahydroindolizine core, also known as indolizidine or azabicyclo[4.3.0]nonane, is a saturated bicyclic heterocyclic system. jbclinpharm.orgphytobank.ca It consists of a six-membered ring fused to a five-membered ring, with a nitrogen atom at the bridgehead position. phytobank.ca This structural framework is the saturated version of the aromatic indolizine ring system. jbclinpharm.org
Below is a table summarizing the key properties of the parent (R)-octahydroindolizine molecule.
| Property | Value |
| IUPAC Name | (8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine nih.gov |
| Molecular Formula | C₈H₁₅N nih.gov |
| Molecular Weight | 125.21 g/mol nih.gov |
| Common Synonyms | Indolizidine, (R)-(-)-delta-Coniceine nih.gov |
| Structure Type | Saturated Bicyclic Amine vulcanchem.com |
Rationale for Advanced Academic Research on Octahydroindolizin-5-amine and its Derivatives
The octahydroindolizine skeleton is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. africanjournalofbiomedicalresearch.comderpharmachemica.com Advanced academic research into specific derivatives like this compound is driven by the pursuit of novel therapeutic agents with improved potency and selectivity. The introduction of an amine group at the C-5 position provides a crucial functional "handle" for synthetic chemists. This primary amine can be readily modified through various chemical reactions to generate a library of new analogues, allowing for systematic exploration of structure-activity relationships (SAR).
A compelling example of this strategy is found in research targeting nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in various neurological processes. A study investigated a series of 5,8-disubstituted indolizidine analogues for their ability to inhibit nicotine-evoked dopamine (B1211576) release. nih.gov In this research, derivatives were synthesized from a precursor aldehyde at the 5-position. One such derivative, N-((octahydroindolizin-5-yl)methyl)heptan-1-amine (coded as ZZ-272), was produced via reductive amination. nih.gov This compound and its relatives were tested for their inhibitory effects. nih.gov
The table below summarizes the research findings for several analogues investigated in the study, demonstrating the impact of modifications at the 5-position on biological activity. nih.gov
| Compound Code | Structure Description | Activity |
| Indolizidine (−)-235B′ | 5,8-disubstituted indolizidine | Potent inhibitor of nicotine-evoked dopamine release (IC₅₀ = 42 nM) nih.gov |
| ZZ-272 | N-((octahydroindolizin-5-yl)methyl)heptan-1-amine | Showed inhibition of nicotine-evoked dopamine overflow nih.gov |
| ZZ-275 | (E)-5-(hept-1-en-yl)octahydroindolizine | Investigated as an analogue in the study nih.gov |
| ZZ-254 | 5-heptyloctahydroindolizine | Investigated as an analogue in the study nih.gov |
This research underscores the rationale for focusing on the 5-position of the octahydroindolizine core. By synthesizing derivatives of this compound, scientists can systematically probe interactions with specific biological targets, aiming to develop new lead compounds for neurological disorders or other conditions. The availability of related amino-substituted building blocks, such as (Octahydroindolizin-5-yl)methanamine, 2-amino-octahydroindolizin-3-one, and Octahydroindolizin-6-amine, further highlights that the introduction of amino groups onto the octahydroindolizine scaffold is a common and valuable strategy in medicinal chemistry research. biosynth.comamericanelements.combldpharm.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
1,2,3,5,6,7,8,8a-octahydroindolizin-5-amine |
InChI |
InChI=1S/C8H16N2/c9-8-5-1-3-7-4-2-6-10(7)8/h7-8H,1-6,9H2 |
InChI Key |
OEKCDMFCWLMQPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCN2C(C1)N |
Origin of Product |
United States |
Synthetic Methodologies for Octahydroindolizin 5 Amine and Its Analogs
Retrosynthetic Analysis and Strategic Disconnections for the Octahydroindolizine (B79230) Skeleton
Retrosynthetic analysis is a technique used to design a synthesis by working backward from the target molecule to simpler, commercially available starting materials. airitilibrary.comias.ac.in For the octahydroindolizine skeleton, this process involves identifying strategic bond disconnections that simplify the bicyclic structure into more manageable precursors. bham.ac.ukelsevier.com
A common retrosynthetic strategy involves disconnecting the bonds adjacent to the nitrogen atom, as C-N bonds are often readily formed. One logical approach for the octahydroindolizine framework is an intramolecular ring closure. This leads to a key precursor, typically a substituted piperidine (B6355638) ring with a side chain capable of cyclizing onto the nitrogen atom. For instance, a retrosynthetic analysis of an octahydroindolizin-6-ol (B12939325) suggests it could be formed from a (3R,6S)-6-(3-hydroxypropyl) piperidin-3-ol precursor via an intramolecular displacement. researchgate.net This highlights a common disconnection strategy that breaks one of the rings, simplifying the bicyclic target into a monocyclic intermediate. bohrium.com
Key strategic disconnections for the octahydroindolizine skeleton often target the C-N bonds or C-C bonds that, when cleaved retrosynthetically, lead to precursors that can be assembled using reliable chemical reactions. Common approaches include:
Intramolecular Cyclization: Disconnecting a C-N or C-C bond to reveal a substituted piperidine or pyrrolidine (B122466) with a reactive side chain.
Cycloaddition Reactions: Recognizing that the bicyclic system can be formed from a [3+2] or other cycloaddition reaction, such as those involving pyridinium (B92312) ylides. rsc.org
Ring-Closing Metathesis (RCM): Disconnecting two C-C bonds to reveal a diene precursor attached to a nitrogen-containing backbone.
These disconnections simplify the complex target into recognizable and synthetically accessible building blocks. bham.ac.uk
Divergent and Convergent Synthesis Approaches
The construction of the octahydroindolizine core can be approached through either linear (divergent) or convergent strategies. A convergent synthesis involves preparing different fragments of the molecule separately and then combining them late in the synthesis, which is often more efficient for complex targets. nih.gov
Linear synthesis involves the sequential modification of a starting material through a series of steps to build the final molecule. While sometimes less efficient than convergent approaches, linear syntheses are straightforward and allow for the systematic construction and modification of the molecular framework.
| Example Linear Synthesis Step | Reagents/Conditions | Intermediate/Product | Reference |
| Ketone Reduction | L-Selectride®, THF, -78 °C to -15 °C | Racemic alcohol | rsc.org |
| Oxime Formation | Hydroxylamine (B1172632) | Oxime | rsc.org |
| Amine Formation | Reduction of Oxime | Racemic amine | rsc.org |
Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single pot without isolating intermediates. iitj.ac.inrsc.org This approach aligns with the principles of atom and step economy, offering an environmentally friendly route to molecular complexity. iitj.ac.in
Several cascade strategies have been developed for the synthesis of indolizine (B1195054) and related N-heterocycles. nih.gov One such method involves an SN2 substitution/condensation/tautomerization cascade process to construct hydroxy-substituted indolizines from pyrrole-2-carbaldehydes and 4-halogenated acetoacetic esters. nih.gov Another powerful approach is the organolanthanide-catalyzed intramolecular hydroamination/bicyclization of aminodialkenes or aminoalkeneynes, which regiospecifically forms the pyrrolizidine (B1209537) and indolizidine skeletons. acs.org Furthermore, aza-Prins cyclizations can be employed in a cascade process, starting with N-acyliminium ion formation, to rapidly assemble the indolizidine core with high diastereoselectivity. nih.gov These methods demonstrate the power of cascade reactions to quickly build the complex bicyclic framework from relatively simple acyclic precursors. nih.gov
| Cascade Reaction Type | Key Transformation | Resulting Heterocycle | Reference |
| SN2/Condensation/Tautomerization | Reaction of pyrrole-2-carbaldehydes with halogenated esters | Hydroxy-substituted indolizines | nih.gov |
| Aza-Prins Cyclization | N-acyliminium ion formation followed by cyclization | Indolizidine core | nih.gov |
| Organolanthanide-Catalyzed Bicyclization | Intramolecular hydroamination/insertion | Indolizidine skeleton | acs.org |
Stereoselective and Enantioselective Synthetic Routes to Octahydroindolizin-5-amine
Because many biologically active alkaloids are single enantiomers, the development of stereoselective and enantioselective methods for synthesizing the octahydroindolizine core is of paramount importance. iupac.org These routes aim to control the three-dimensional arrangement of atoms, producing a specific stereoisomer.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com
This strategy is widely used in asymmetric synthesis. For example, oxazolidinone auxiliaries, popularized by David Evans, can be used to direct stereoselective aldol (B89426) reactions. A relevant synthetic sequence could involve an asymmetric aldol reaction mediated by a chiral auxiliary to set a key stereocenter in an acyclic precursor. This can be followed by a Curtius rearrangement and subsequent intramolecular cyclization to form a chiral cyclic carbamate (B1207046), which serves as a precursor to the final amine. nih.gov The stereochemistry of the final product is dictated by the chiral auxiliary used in the initial aldol step.
| Chiral Auxiliary Type | Application | Key Feature | Reference |
| Oxazolidinones (Evans Auxiliaries) | Asymmetric aldol reactions, alkylations | Forms a rigid chelated intermediate that blocks one face of the enolate | |
| Pseudoephedrine | Asymmetric alkylation | The configuration of the product is directed by the methyl group of the auxiliary | wikipedia.org |
| Camphorsultam | Various asymmetric transformations | Provides high stereochemical induction due to its rigid, sterically demanding structure |
Asymmetric catalysis is a highly efficient method for producing enantiomerically enriched compounds, where a small amount of a chiral catalyst generates a large quantity of a chiral product. rsc.org This approach avoids the need to install and remove a stoichiometric chiral auxiliary.
Significant advances have been made in the catalytic asymmetric synthesis of chiral indolizine derivatives. researchgate.net One innovative strategy involves a synergistic dual-catalysis system using copper (Cu) and iridium (Ir). rsc.orgsemanticscholar.org This system enables a cascade allylic alkylation/Friedel–Crafts reaction to construct 2,3-fused indolizines bearing three stereogenic centers with high yields and excellent stereocontrol. By carefully selecting the combination of copper and iridium catalysts, it is possible to predictably access four different stereoisomers of the product. semanticscholar.org Another powerful method is the Rh(I)-catalyzed [2+2+2] cycloaddition of alkenyl isocyanates and alkynes, which can establish an aza-quaternary stereocenter with excellent enantioselectivity (up to 98% ee), providing access to complex indolizidinone scaffolds. nih.gov
| Catalytic System | Reaction Type | Key Advantage | Reference |
| Synergistic Cu/Ir Catalysis | Cascade Asymmetric Annulation | Access to four different stereoisomers by catalyst choice | rsc.orgsemanticscholar.org |
| Rh(I) • CKphos | [2+2+2] Cycloaddition | Creates aza-quaternary stereocenters with high enantioselectivity | nih.gov |
| Rh-catalyzed Asymmetric Allylation | Allylation/Tschitschibabin Reaction | Highly regio- and enantioselective synthesis of 3-allylindolizines | organic-chemistry.org |
Diastereoselective Annulation Approaches for Octahydroindolizine Frameworks
The construction of the octahydroindolizine core, also known as the indolizidine nucleus, frequently relies on annulation reactions, where a new ring is formed onto a pre-existing structure. Achieving control over the stereochemistry during this process is critical. Asymmetric aza-[3+3] annulation represents a powerful strategy for the enantioselective and diastereoselective synthesis of indolizidine frameworks. nih.govnih.gov
One notable approach involves the reaction between pyrrolidine-based exo-cyclic vinylogous amides or urethanes and chiral vinyl iminium salts. nih.gov This method is significant due to an unexpected reversal of regiochemistry, where a "head-to-tail" annulation is predominantly observed over the anticipated "head-to-head" pathway. nih.govnih.gov This regiochemical outcome allows for a highly controlled construction of the bicyclic system. The reaction proceeds via a domino or iterative pathway, rapidly assembling the nitrogen heterocycle. nih.gov While earlier methods achieved diastereoselectivity using chiral auxiliaries, this asymmetric variant provides a more direct route to enantioenriched indolizidines. nih.gov
Another powerful technique for constructing the core framework is the rhodium-catalyzed [2+2+2] cycloaddition. This method has been successfully applied in the asymmetric synthesis of the indolizidine alkaloid (-)-209D. nih.gov The process involves the reaction of terminal alkyl alkynes with alkenyl isocyanates, facilitated by chiral biphenyl-based phosphoramidite (B1245037) ligands on a rhodium catalyst. nih.gov This cycloaddition proceeds through a carbon monoxide migration pathway, enabling a rapid and efficient four-step synthesis of the target molecule. nih.gov
Table 1: Overview of Diastereoselective Annulation Reactions for Indolizidine Synthesis
| Reaction Type | Key Reactants | Catalyst/Conditions | Key Feature |
| Asymmetric Aza-[3+3] Annulation | Pyrrolidine-based vinylogous amides, Chiral vinyl iminium salts | EtOAc, Na2SO4 | Unexpected "head-to-tail" regioselectivity leads to high enantioselectivity. nih.gov |
| Rhodium-Catalyzed [2+2+2] Cycloaddition | Terminal alkyl alkynes, Alkenyl isocyanates | Rhodium with chiral phosphoramidite ligands | Proceeds via CO migration, enabling rapid synthesis. nih.gov |
Atom-Economical and Sustainable Synthesis Protocols for Nitrogen-Containing Heterocycles
The principles of green chemistry, particularly atom economy, have driven the development of new synthetic protocols that maximize the incorporation of starting materials into the final product, thereby minimizing waste. nih.govnih.gov Such strategies are crucial for the sustainable production of valuable nitrogen-containing heterocycles.
Ruthenium-catalyzed domino reactions are a prime example of atom-economical synthesis. nih.govorganic-chemistry.org One such process involves the redox isomerization/cyclization of readily available, linear aminopropargyl alcohols. organic-chemistry.org This single catalytic step transforms simple precursors into valuable nitrogen heterocycles like pyrrolidines and piperidines, which are foundational structures for indolizidines. nih.govorganic-chemistry.org The reaction cascade, which combines redox isomerization and intramolecular cyclization, is highly efficient and tolerant of a wide range of functional groups. nih.gov This method offers a novel retrosynthetic disconnection, linking simple propargyl alcohols to complex azacyclic structures. nih.gov
Similarly, palladium-mediated cascade reactions provide an efficient and robust route to substituted pyrrole (B145914) heterocycles from alkyne starting materials. nih.govorganic-chemistry.orgacs.org These one-pot reactions involve multiple chemical transformations in a single vessel, which avoids the waste associated with intermediate isolation and purification steps. nih.gov The process is operationally simple, tolerant of air and moisture, and can be performed at ambient temperatures. nih.govacs.org By carefully controlling the reaction conditions, it is possible to access a variety of nitrogen heterocycles, demonstrating the versatility of this sustainable approach. organic-chemistry.orgacs.org
Table 2: Comparison of Atom-Economical Protocols
| Protocol | Catalyst | Starting Materials | Key Advantages |
| Ruthenium-Catalyzed Domino Reaction | Ruthenium complex | Tethered aminopropargyl alcohols | Single catalytic step, broad scope, high functional group tolerance. nih.govorganic-chemistry.org |
| Palladium-Mediated Cascade Reaction | Pd(II) complexes (e.g., Pd(OAc)2, Pd(OTFA)2) | Alkynes, Propargyl amines | Operational simplicity, air/moisture tolerant, ambient temperature, minimizes waste. nih.govorganic-chemistry.org |
Post-Cyclization Functionalization Strategies for Octahydroindolizine-5-amine
Once the core octahydroindolizine framework is constructed, subsequent reactions are often required to install specific functional groups, such as the amine at the C-5 position. These post-cyclization functionalization strategies are essential for tailoring the molecule to its final target structure.
A common and effective strategy involves the synthesis of an alcohol precursor on the indolizidine ring, which is then converted to the desired amine. This multi-step transformation provides a reliable route to specific amine analogs. A documented example is the homo-chiral synthesis of (7R,8aS)-octahydro-5,5-dimethylindolizin-7-amine, an analog of the target compound. nih.gov The synthesis begins with a racemic octahydroindolizine alcohol, which undergoes an enzymatic kinetic resolution to yield the desired enantiomer. nih.gov
The conversion of the resulting chiral alcohol to the amine typically proceeds through a two-step sequence:
Activation of the Hydroxyl Group: The alcohol is first converted into a better leaving group. This is commonly achieved by mesylation (reaction with methanesulfonyl chloride) or tosylation (reaction with p-toluenesulfonyl chloride) to form a mesylate or tosylate ester, respectively.
Nucleophilic Substitution and Reduction: The activated intermediate then undergoes nucleophilic substitution with an azide (B81097) source, such as sodium azide, to introduce the N3 group via an SN2 reaction, which typically inverts the stereocenter. The resulting azide is then reduced to the primary amine. This reduction can be accomplished using various methods, such as catalytic hydrogenation (e.g., H2 over Pd/C) or with reducing agents like lithium aluminum hydride (LiAlH4).
This sequence allows for the stereocontrolled introduction of the amine functionality onto the pre-formed bicyclic scaffold, providing access to specific stereoisomers of aminated octahydroindolizine derivatives. nih.gov
Advanced Spectroscopic and Structural Characterization of Octahydroindolizin 5 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is the cornerstone for determining the precise structure of Octahydroindolizin-5-amine in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the unambiguous assignment of all proton and carbon signals and provides insights into the molecule's conformation.
One-dimensional NMR spectra provide fundamental information about the chemical environment of the magnetically active nuclei within the molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show a series of complex multiplets in the aliphatic region (typically 1.0-3.5 ppm) corresponding to the protons of the octahydrindolizine core. The protons on carbons adjacent to the bridgehead nitrogen and the nitrogen of the amine group would appear further downfield due to deshielding effects. The two protons of the primary amine (-NH₂) would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound Predicted values are based on typical ranges for aliphatic amines and cyclic systems.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H attached to Cα to bridgehead N | ~2.5 - 3.2 | Multiplet |
| H attached to Cα to -NH₂ | ~2.8 - 3.5 | Multiplet |
| Other ring CH₂ and CH protons | ~1.2 - 2.0 | Complex Multiplets |
| -NH₂ | ~1.5 - 3.0 (variable) | Broad Singlet |
¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display eight distinct signals for the eight carbon atoms of the octahydroindolizine (B79230) skeleton, assuming a chiral, asymmetric structure. libretexts.org Carbons bonded to nitrogen atoms will be shifted downfield compared to simple alkane carbons, typically appearing in the 30-60 ppm range. wisc.edu The specific chemical shifts are sensitive to the stereochemistry of the molecule. oregonstate.edubhu.ac.incompoundchem.com
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound Predicted values are based on typical ranges for aliphatic amines and saturated heterocycles.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-atoms adjacent to N (C-3, C-5, C-8a) | 45 - 65 |
| Other ring C-atoms (C-1, C-2, C-6, C-7, C-8) | 20 - 40 |
¹⁵N NMR: While less common, ¹⁵N NMR provides direct information about the electronic environment of the nitrogen atoms. researchgate.net For a primary aliphatic amine like this compound, the ¹⁵N chemical shift is expected in a characteristic upfield region. rsc.orgscience-and-fun.de The bridgehead tertiary amine nitrogen would show a distinct signal in a different region. nih.gov This technique can be invaluable for studying protonation and hydrogen bonding phenomena. nih.gov
Two-dimensional NMR experiments are essential for assembling the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal ³J-coupling correlations between vicinal protons. It would allow for the tracing of proton-proton connectivity throughout the entire spin system of the bicyclic framework, confirming the arrangement of the -CH₂- and -CH- groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is crucial for determining the relative stereochemistry and preferred conformation of the fused ring system, for example, distinguishing between cis and trans relationships of substituents.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides a straightforward method to assign the carbon signals based on the already-assigned proton spectrum.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which is used to confirm the elemental composition. nih.govnih.govmdpi.com For this compound (Molecular Formula: C₈H₁₆N₂), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimental value, typically with an error of less than 5 ppm.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), reveals the structure of the molecule by breaking it down into smaller, characteristic pieces. For aliphatic amines, the most prominent fragmentation pathway is alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edulibretexts.org
Table 3: Predicted HRMS Data and Key Fragmentation Pathways for this compound
| Species | Molecular Formula | Calculated Exact Mass (m/z) | Fragmentation Pathway | Expected Fragment (m/z) |
|---|---|---|---|---|
| Molecular Ion | [C₈H₁₆N₂]⁺˙ | 140.1313 | - | - |
| Protonated Molecule | [C₈H₁₇N₂]⁺ | 141.1386 | - | - |
| Alpha-cleavage | [C₈H₁₇N₂]⁺ | 141.1386 | Loss of alkyl radical from ring | Various |
| Alpha-cleavage at C5-NH₂ | [C₈H₁₇N₂]⁺ | 141.1386 | Cleavage of C-C bond adjacent to C5 | e.g., loss of C₃H₇ radical |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is characteristic of its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to its amine and alkane moieties. Key expected bands include a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, characteristic of the symmetric and asymmetric N-H stretching of a primary amine. orgchemboulder.comopenstax.org An N-H bending vibration (scissoring) should appear around 1580-1650 cm⁻¹. libretexts.org Strong C-H stretching bands from the aliphatic ring system would be observed just below 3000 cm⁻¹, and C-N stretching would be found in the 1020-1250 cm⁻¹ region. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information. nih.gov While N-H and C-H stretching vibrations are also visible, the symmetric vibrations of the carbon skeleton are often more intense in the Raman spectrum compared to the IR spectrum. Raman spectroscopy can be particularly useful for studying the molecule in aqueous solutions. mdpi.com
Table 4: Characteristic Vibrational Frequencies for this compound
| Vibration Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch (asymmetric & symmetric) | IR | 3300 - 3500 | Medium (two bands) |
| C-H Stretch (aliphatic) | IR, Raman | 2850 - 2960 | Strong |
| N-H Bend (scissoring) | IR | 1580 - 1650 | Medium to Strong |
| C-N Stretch | IR | 1020 - 1250 | Medium to Weak |
| N-H Wag | IR | 665 - 910 | Broad, Strong |
Electronic Absorption and Fluorescence Spectroscopy for Chromophore Analysis
Electronic spectroscopy techniques like UV-Visible absorption and fluorescence spectroscopy are used to study molecules containing chromophores (light-absorbing groups) and fluorophores (light-emitting groups). This compound is a saturated aliphatic amine, meaning it lacks conjugated π-systems or other structural motifs that absorb light in the near-UV or visible range (200-800 nm). nih.govresearchgate.net Therefore, it is not expected to exhibit any significant absorption bands in a standard UV-Vis spectrum. Consequently, as it does not absorb light in this region, it will not be fluorescent.
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation Determination
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or a salt derivative can be grown, this technique can provide unambiguous information on:
Absolute Configuration: For a chiral molecule, the analysis can determine the absolute stereochemistry at all stereocenters (R/S configuration).
Conformation: It reveals the exact conformation of the fused six- and five-membered rings (e.g., chair, boat, twist-boat) and the orientation of the amine substituent. researchgate.net
Bond Parameters: It provides highly accurate measurements of all bond lengths, bond angles, and torsion angles within the molecule. nih.govmdpi.com
Supramolecular Structure: The analysis details how molecules pack in the crystal lattice and reveals intermolecular interactions, such as hydrogen bonding networks involving the primary amine and the bridgehead nitrogen, which dictate the crystal's architecture. nih.govmdpi.com
Advanced Spectroscopic Analyses (e.g., EELS, Time-Resolved Spectroscopy)
Beyond chiroptical methods, other advanced spectroscopic techniques can provide deeper insights into the electronic structure and dynamics of this compound.
Electron Energy Loss Spectroscopy (EELS): EELS is a technique that measures the energy loss of electrons as they pass through a thin sample. This energy loss is characteristic of the elemental composition and electronic structure of the material. researchgate.net For an organic molecule like this compound, EELS can provide information about the carbon and nitrogen K-edges, revealing details about bonding and hybridization. researchgate.net For instance, the fine structure of the nitrogen K-edge can offer insights into the local chemical environment of the nitrogen atom within the indolizidine ring system.
Time-Resolved Spectroscopy: This set of techniques is used to study the dynamics of excited states in molecules. wikipedia.org While this compound itself does not have a readily accessible chromophore for typical time-resolved absorption or fluorescence studies, its derivatives or interactions with other molecules could be probed. For example, the dynamics of proton transfer or charge transfer involving the amine group could be investigated using pump-probe techniques. These methods provide critical information on reaction mechanisms and the behavior of molecules on very short timescales. wikipedia.org
Illustrative EELS Data:
The following table provides a hypothetical summary of expected core-loss EELS edges for this compound.
| Element | Core-Loss Edge | Approximate Energy Loss (eV) | Information Obtainable |
| Carbon | K-edge | ~284 | C-C and C-N bonding, sp³ hybridization |
| Nitrogen | K-edge | ~401 | C-N bonding environment, oxidation state |
Reactivity Profiles and Mechanistic Studies of Octahydroindolizin 5 Amine
Reactivity of the Primary Amine Moiety in Octahydroindolizin-5-amine
The primary amine group at the 5-position is the principal site of nucleophilic and basic reactivity in this compound. Its chemical behavior is characteristic of acyclic primary amines, though influenced by the steric and electronic properties of the fused ring system.
Nucleophilic Substitution Reactions Involving the Amine Group
The lone pair of electrons on the nitrogen atom of the primary amine makes this compound a competent nucleophile, capable of participating in a range of nucleophilic substitution reactions. researchgate.net Similar to other primary amines, it can react with alkyl halides to form secondary, tertiary, and eventually quaternary ammonium (B1175870) salts. nih.govnih.gov The reaction proceeds via an SN2 mechanism, where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. nih.govnih.gov
However, the direct alkylation of primary amines can be difficult to control, often resulting in a mixture of products due to the increasing nucleophilicity of the resulting secondary and tertiary amines. nih.govjbclinpharm.org As soon as the initial substitution occurs, the newly formed secondary amine can compete with the starting primary amine to react with another molecule of the alkyl halide. nih.gov This process can continue, leading to overalkylation. jbclinpharm.orgresearchgate.net
To achieve selective mono-alkylation, alternative strategies such as the Gabriel synthesis can be employed, which utilizes a phthalimide (B116566) anion as an ammonia (B1221849) surrogate to prevent overalkylation. nih.govnih.gov Another approach involves acylation of the amine to form an amide, followed by reduction, which provides a more controlled route to secondary amines. nih.gov
Table 1: Overview of Nucleophilic Substitution Reactions
| Reactant | Product Type | Reaction Conditions | Notes |
|---|---|---|---|
| Alkyl Halide (R-X) | Secondary, Tertiary, Quaternary Amines | Varies | Often leads to a mixture of products due to overalkylation. nih.govjbclinpharm.org |
Addition Reactions of the Amine (e.g., to Carbonyls, Imines)
This compound readily undergoes nucleophilic addition to electrophilic carbon atoms of carbonyl compounds (aldehydes and ketones) and imines. researchgate.net The reaction with aldehydes and ketones results in the formation of an imine (also known as a Schiff base) through a two-step mechanism involving a carbinolamine intermediate.
The initial step is the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by a proton transfer and the elimination of a water molecule to yield the final imine product. This reaction is typically acid-catalyzed to facilitate the dehydration step. nih.gov The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture.
Table 2: Mechanism of Imine Formation
| Step | Description | Intermediate |
|---|---|---|
| 1 | Nucleophilic attack of the primary amine on the carbonyl carbon. | Tetrahedral Adduct |
| 2 | Proton transfer from the nitrogen to the oxygen atom. | Carbinolamine |
| 3 | Protonation of the hydroxyl group by an acid catalyst. | Protonated Carbinolamine |
| 4 | Elimination of water to form an iminium ion. | Iminium Ion |
Oxidation and Reduction Pathways of the Amine
The nitrogen atom in the primary amine of this compound exists in a low oxidation state and can be oxidized by various reagents. Oxidation can lead to a range of products depending on the oxidant and reaction conditions. For instance, oxidation of primary amines can yield nitroso, nitro, or hydroxylamine (B1172632) derivatives. Strong oxidizing agents can lead to the cleavage of the C-N bond. In biological systems, flavoproteins are known to oxidize amines to imines, which are then hydrolyzed.
Conversely, while the primary amine itself is in a reduced state, the term "reduction" in the context of this functional group typically refers to reactions of derivatives. For example, an imine formed from the amine can be reduced to a secondary amine using reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. This two-step process of imine formation followed by reduction is known as reductive amination and is a powerful tool for forming C-N bonds.
Table 3: Common Oxidation and Reduction Reactions
| Reaction Type | Reagent(s) | Product(s) |
|---|---|---|
| Oxidation | Hydrogen Peroxide, Peroxy acids | Hydroxylamines, Nitroso compounds |
Protonation Equilibria and Basicity Considerations
The parent aromatic compound, indolizine (B1195054), is described as having weakly basic properties. In contrast, the fully saturated octahydroindolizine (B79230) ring system lacks the electron-delocalizing aromaticity of indolizine. The alkyl framework of the saturated ring system acts as an electron-donating group, which increases the electron density on the nitrogen atom of the primary amine, thereby enhancing its basicity compared to aromatic amines. The basicity will be comparable to other cyclic aliphatic amines.
The protonation equilibrium is a fundamental aspect of its chemistry, influencing its solubility in aqueous media and its reactivity as a nucleophile. In acidic conditions, the amine will exist predominantly in its protonated ammonium form, which is not nucleophilic. Therefore, many reactions involving the amine as a nucleophile are carried out under neutral or slightly basic conditions.
Reactivity of the Octahydroindolizine Ring System
The octahydroindolizine core is a saturated bicyclic system. While generally stable, it can participate in specific reactions that involve the cleavage or rearrangement of the ring structure, particularly under forcing conditions or with specific reagents.
Ring-Opening and Ring-Expansion Reactions of the Indolizine Core
Ring-opening and ring-expansion reactions of the indolizidine skeleton, though not common, can be induced under specific circumstances. For instance, bicyclic ammonium salts derived from such systems can undergo ring expansion through thermal decomposition or by the action of strong bases. These reactions often proceed via cleavage of a C-N bond.
In related indole (B1671886) systems, ring-opening can be achieved through reactions with certain aminobenzaldehydes under acidic conditions. Furthermore, base-promoted ring-expansion reactions of indolones have been reported, involving the insertion of alkynoates into the C-N bond to form quinolines. While these examples are not on the octahydroindolizine system itself, they illustrate the potential for the indolizine core to undergo skeletal rearrangements under specific synthetic protocols. Photochemically mediated methods have also been developed for the ring expansion of indoles and pyrroles.
Functionalization of Saturated Rings within the Octahydroindolizine Skeleton
The octahydroindolizine framework, being a saturated bicyclic system, is primarily subject to functionalization through the activation of C-H bonds. The presence of the amine group at the C-5 position is expected to significantly influence the regioselectivity and reactivity of these transformations. Modern synthetic methods offer several plausible routes for introducing new functional groups onto the carbocyclic rings of the scaffold.
Key approaches to functionalization are inspired by reactions developed for other saturated N-heterocycles, such as piperidines. These methods often involve an initial activation step to generate a reactive intermediate, which can then be trapped by a variety of electrophiles or nucleophiles. For the octahydroindolizine skeleton, functionalization can be envisioned at positions alpha to the nitrogen or at other sites on the rings.
Table 1: Potential Functionalization Reactions of the Octahydroindolizine Skeleton
| Reaction Type | Description | Potential Reagents | Expected Outcome | Reference for Analogy |
|---|---|---|---|---|
| C-H Functionalization via Norrish–Yang Type II Reaction | A photochemical reaction involving an α-ketoamide derivative to form α-hydroxy-β-lactams, which can be further functionalized. | α-ketoamide precursors, visible light, Rhodium complexes. | Introduction of functional groups at positions adjacent to the nitrogen. | |
| Pauson–Khand Cycloaddition | A [2+2+1] cyclization involving an alkene and an alkyne, mediated by a cobalt complex, to build new fused rings onto the existing framework. | Dicobalt octacarbonyl, alkynes. | Formation of complex polycyclic structures fused to the indolizidine core. | |
| Intramolecular Imino Diels-Alder Reaction | Formation of the bicyclic system with inherent functionality by reacting a precursor containing a diene and an imine. | Masked diene precursors (e.g., dihydrothiophene dioxide). | Construction of the indolizidine skeleton with substituents at desired positions. |
The amine at C-5 could act as a directing group or may require protection before such transformations are carried out to prevent side reactions. The stereochemistry of the existing ring junctions would also play a crucial role in directing the approach of reagents, potentially leading to highly diastereoselective functionalization.
Rearrangement Reactions of the Octahydroindolizine Framework
Skeletal rearrangements of the octahydroindolizine framework, such as ring expansion or contraction, are plausible under specific conditions, often photochemically or through the formation of strained intermediates. While literature specifically detailing rearrangements of a pre-formed this compound is scarce, studies on related saturated heterocycles provide mechanistic precedents.
Ring Contraction: Photomediated reactions have been shown to induce the ring contraction of piperidines to cyclopentanes. An analogous process for an appropriately derivatized octahydroindolizine could proceed via a Norrish Type II hydrogen atom transfer, leading to a 1,4-diradical, followed by C-N bond fragmentation and subsequent intramolecular cyclization to yield a pyrrolidine-fused cyclopentane (B165970) system.
Ring Expansion: Base-promoted ring-expansion reactions have been observed in related indolone systems, where the insertion of an alkynoate into a C-N bond leads to the formation of a larger quinoline (B57606) ring system. It is conceivable that a suitably activated octahydroindolizine derivative could undergo a similar skeletal reorganization to form a quinolizidine-based structure. Regiodivergent ring expansions, which can yield different constitutional isomers from a single starting material by varying reaction conditions, have also been developed for oxindoles, highlighting the potential for complex skeletal modifications.
It is also noteworthy that rearrangement reactions are fundamental to the synthesis of the octahydroindolizine core itself. For instance, the total synthesis of certain indolizidine alkaloids has been achieved using an amidyl radical cascade followed by a rearrangement reaction.
Reaction Kinetics and Thermodynamic Analysis of this compound Transformations
Reaction Kinetics: The rate of reactions involving the amine group, such as N-alkylation or N-acylation, would be dependent on several factors:
Nucleophilicity: The nucleophilicity of the secondary amine at C-5 is influenced by the stereoelectronic environment of the bicyclic system.
Steric Hindrance: The rigid chair/boat-like conformations of the fused rings can create significant steric hindrance around the C-5 amine, affecting the approach of reagents and thus lowering reaction rates compared to simpler cyclic amines.
Solvent Effects: The choice of solvent can influence reaction rates by stabilizing transition states or affecting the solubility of reactants.
Kinetic studies on the substitution reactions of other six-membered nitrogen heterocycles have demonstrated that reactivity is highly dependent on the nature of the leaving group and the position of substitution. For this compound, kinetic analysis would likely involve monitoring the disappearance of reactants or the appearance of products over time using techniques like NMR spectroscopy or chromatography, followed by fitting the data to appropriate rate laws.
Thermodynamic Analysis: The thermodynamic stability of this compound and its derivatives is a key factor in determining reaction feasibility and product distributions. The fused bicyclic structure imparts significant conformational rigidity. Thermodynamic evaluations would focus on:
Ring Strain: The relative stability of different stereoisomers (diastereomers and enantiomers) would be determined by the conformational strain within the fused ring system.
Enthalpy and Entropy of Reaction: For any transformation, the change in enthalpy (ΔH) and entropy (ΔS) would determine the Gibbs free energy change (ΔG) and thus the position of equilibrium. For example, in functionalization reactions, the formation of strong C-C or C-heteroatom bonds would be enthalpically favorable.
Amine Basicity (pKa): The basicity of the amine is a critical thermodynamic parameter, influencing its reactivity in acid-catalyzed reactions and its behavior as a nucleophile.
Thermodynamic data for related amine systems, such as those involved in CO2 capture, are often determined through calorimetric methods and vapor-liquid equilibrium measurements. Similar approaches could be used to parameterize models for this compound.
Table 2: Key Parameters for Kinetic and Thermodynamic Studies
| Parameter | Significance | Method of Determination |
|---|---|---|
| Rate Constant (k) | Quantifies the speed of a chemical reaction. | Spectroscopic monitoring (UV-Vis, NMR), chromatography (HPLC, GC). |
| Activation Energy (Ea) | The minimum energy required to initiate a reaction; related to temperature dependence. | Arrhenius plot (ln(k) vs. 1/T). |
| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a reaction at constant pressure. | Calorimetry. |
| Entropy of Reaction (ΔS) | The change in disorder or randomness during a reaction. | Calculated from Gibbs free energy and enthalpy. |
| Gibbs Free Energy (ΔG) | Determines the spontaneity of a reaction. | ΔG = ΔH - TΔS; measured from equilibrium constant (ΔG = -RTlnKeq). |
Elucidation of Reaction Mechanisms via Spectroscopic and Computational Methods
Determining the precise step-by-step mechanism of reactions involving this compound requires a combination of advanced spectroscopic techniques and computational modeling. These tools allow for the identification of transient intermediates and the characterization of transition states that are crucial for understanding reactivity.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation of starting materials, products, and stable intermediates. One-dimensional (¹H, ¹³C) and two-dimensional techniques (COSY, HSQC, HMBC, NOESY) are essential for determining connectivity and relative stereochemistry. For mechanistic studies, in-situ NMR monitoring can track the concentration of species over time, providing kinetic data. The determination of stereoisomers can also be achieved using chiral derivatizing agents or chiral solvating agents.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of products and intermediates. Tandem mass spectrometry (MS/MS) can provide structural information by analyzing fragmentation patterns. Techniques like electrospray ionization (ESI-MS) are particularly useful for detecting charged intermediates in a reaction mixture and can be used to monitor reaction progress in real-time. Ion mobility spectrometry-mass spectrometry (IMS-MS) can even distinguish between different conformational structures of a molecule in solution.
Computational Methods: Theoretical calculations are indispensable for mapping out the potential energy surfaces of reactions, providing insights that are often inaccessible through experimentation alone.
Density Functional Theory (DFT): DFT calculations are widely used to model reaction pathways. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed mechanism can be constructed. This allows for the determination of activation barriers, which can be correlated with experimentally observed reaction rates.
Mechanism Prediction: Computational studies can help distinguish between competing mechanistic pathways (e.g., concerted vs. stepwise reactions). For instance, in the oxidation of N-heterocycles, calculations can identify the most likely site of initial attack and the subsequent reaction steps.
Spectra Simulation: Computational chemistry can also be used to predict NMR chemical shifts and other spectroscopic properties. Comparing these predicted spectra with experimental data can help confirm the structure of an unknown intermediate or product.
By integrating these spectroscopic and computational approaches, a detailed and validated mechanistic picture of the transformations of this compound can be developed, guiding the rational design of new synthetic routes and functional derivatives.
Derivatization and Chemical Modification Strategies for Octahydroindolizin 5 Amine
Amine Derivatization for Analytical Applications
In analytical chemistry, particularly in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization is a crucial step for compounds that lack strong chromophores, fluorophores, or are not readily detectable. Amines, including the secondary amine in octahydroindolizin-5-amine, are often targeted for derivatization to improve their analytical characteristics. nih.govlibretexts.org The primary goals of such derivatization are to enhance detection sensitivity, improve chromatographic separation, and increase the stability of the analyte. nih.gov
Derivatization for chromatographic analysis can be performed either before the sample is introduced into the separation column (pre-column) or after the separation has occurred but before detection (post-column).
Pre-Column Derivatization: This is the more common approach, where the analyte reacts with a derivatizing agent prior to injection into the chromatograph. thermofisher.com This method offers several advantages, including the removal of excess reagent before analysis, which can reduce background noise. For this compound, pre-column derivatization would involve reacting it with a suitable agent in a vial, followed by injection of the resulting product. This technique is highly versatile and allows for a wide choice of reagents and reaction conditions. nih.gov
Post-Column Derivatization: In this method, the derivatizing agent is continuously added to the column effluent. The reaction occurs in a reactor placed between the column and the detector. This approach is advantageous when the derivatives are unstable or when the parent compound has better chromatographic properties than its derivative. However, it requires more complex instrumentation and the reaction must be rapid and complete.
Table 1: Comparison of Pre-Column and Post-Column Derivatization
| Feature | Pre-Column Derivatization | Post-Column Derivatization |
| Timing | Reaction occurs before chromatographic separation. | Reaction occurs after separation, before detection. |
| Advantages | - Excess reagent can be removed.- More flexible reaction conditions (time, temp).- Wide choice of reagents. | - No interference from reagent peaks.- Suitable for unstable derivatives.- Parent compound's chromatography is retained. |
| Disadvantages | - Potential for multiple derivative products.- Derivatives must be stable. | - Requires specialized pumping equipment.- Reaction must be fast and complete.- Potential for band broadening. |
| Applicability | Widely used for HPLC and GC. | Primarily used in HPLC and Ion Chromatography. |
To enhance the detectability of this compound, particularly for UV-Vis or fluorescence detectors, a chromophoric (light-absorbing) or fluorophoric (fluorescent) tag can be attached to the secondary amine. libretexts.orgthermofisher.com
Fluorescent Tagging: This method offers exceptional sensitivity. Reagents like Dansyl Chloride (DNS-Cl) and 9-fluorenylmethyl chloroformate (FMOC-Cl) react readily with secondary amines to produce highly fluorescent derivatives. nih.govnih.gov
Dansyl Chloride (DNS-Cl) reacts with the secondary amine of this compound under basic conditions to yield a stable, fluorescent N-dansyl sulfonamide derivative.
9-fluorenylmethyl chloroformate (FMOC-Cl) reacts to form a fluorescent N-FMOC carbamate (B1207046) derivative.
Chromophoric Tagging: For standard UV-Vis detection, a chromophore can be introduced. Reagents such as benzoyl chloride can be used to introduce a benzoyl group, which has strong UV absorbance. nih.gov
Table 2: Common Tagging Reagents for Secondary Amines
| Reagent | Abbreviation | Type of Tag | Resulting Derivative | Key Features |
| Dansyl Chloride | DNS-Cl | Fluorescent | Sulfonamide | High fluorescence, stable derivative. nih.gov |
| 9-fluorenylmethyl chloroformate | FMOC-Cl | Fluorescent | Carbamate | Rapid reaction, high sensitivity. nih.govthermofisher.com |
| Benzoyl Chloride | - | Chromophoric | Amide | Strong UV absorbance, stable derivative. nih.gov |
| o-Phthalaldehyde | OPA | Fluorescent | Isoindole | Reacts with primary amines; requires an additional step for secondary amines. libretexts.org |
Introduction of Diverse Functionalities via Amine Reactions
The secondary amine of this compound is a nucleophilic center that can readily participate in various chemical reactions. This allows for the introduction of a wide range of functional groups, enabling the synthesis of new chemical entities for various research applications, including the development of alkaloid-based libraries. nih.gov
Acylation: This reaction involves the treatment of this compound with an acylating agent, such as an acyl halide or an acid anhydride, typically in the presence of a base. youtube.comyoutube.com The reaction results in the formation of a stable amide. For instance, reacting this compound with acetyl chloride would yield N-acetyl-octahydroindolizin-5-amine. This transformation can be used as a protecting group strategy or to modify the biological properties of the parent molecule. nih.govyoutube.com
Sulfonylation: In a similar fashion, reaction with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base yields a sulfonamide. Sulfonamides are generally very stable chemical groups and are featured in a wide range of biologically active compounds.
Alkylation: The nitrogen atom of this compound can be alkylated by reaction with alkyl halides to form a tertiary amine. However, direct alkylation can sometimes lead to overalkylation and the formation of quaternary ammonium (B1175870) salts.
Reductive Amination (Reductive Alkylation): A more controlled and widely used method for N-alkylation is reductive amination. rsc.org In this strategy, this compound (a secondary amine) is reacted with an aldehyde or a ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. nih.gov This one-pot procedure is highly efficient for creating a diverse range of tertiary amines. For example, reaction with acetone (B3395972) followed by reduction would yield an N-isopropyl derivative. organic-chemistry.org
The reaction of an amine with a carbonyl compound (aldehyde or ketone) is dependent on the nature of the amine.
Imine Formation: Primary amines (R-NH₂) react with aldehydes or ketones to form imines (Schiff bases), which contain a carbon-nitrogen double bond (C=N). masterorganicchemistry.comopenstax.orglibretexts.org
Enamine Formation: Secondary amines (R₂NH), such as this compound, react with enolizable aldehydes or ketones under acid catalysis to form enamines. libretexts.org An enamine is characterized by an amino group attached to a carbon-carbon double bond (C=C-N). The reaction proceeds through an initial addition to form a carbinolamine, followed by the formation of an iminium ion. Since there is no proton on the nitrogen to eliminate, a proton is removed from an adjacent carbon atom to form the C=C double bond of the enamine. openstax.org
This reaction is a powerful tool in organic synthesis as enamines are excellent nucleophiles and can be used in various carbon-carbon bond-forming reactions.
Table 3: Summary of Chemical Modifications of the Amine Group
| Reaction Type | Reagent Class | Intermediate (if any) | Product Functional Group |
| Acylation | Acyl Halide / Anhydride | - | Amide |
| Sulfonylation | Sulfonyl Chloride | - | Sulfonamide |
| Reductive Amination | Aldehyde / Ketone + Reducing Agent | Iminium Ion | Tertiary Amine |
| Enamine Formation | Aldehyde / Ketone | Iminium Ion | Enamine |
Construction of Complex Architectures from this compound
The bifunctional nature of this compound, possessing a reactive secondary amine on a rigid bicyclic scaffold, presents a unique opportunity for its use as a monomeric unit in the construction of larger, more complex molecular architectures. The strategic derivatization of the amine moiety allows for the formation of oligomeric and polymeric structures, as well as conjugation to biological macromolecules.
Oligomerization and Polymerization via Amine Linkages
The secondary amine of this compound serves as a key functional handle for polymerization reactions. The formation of amide bonds is a common and robust strategy for creating linear polymers. This can be achieved through polycondensation reactions with difunctional acylating agents. For instance, reaction with a dicarboxylic acid, or its more reactive derivatives like diacyl chlorides or dianhydrides, would lead to the formation of a polyamide chain, with the octahydroindolizine (B79230) scaffold incorporated into the polymer backbone.
Another approach involves ring-opening polymerization. While this compound itself is not a strained ring system that would readily undergo polymerization, it can act as an initiator for the polymerization of other monomers. For example, the secondary amine can initiate the ring-opening polymerization of lactones or lactams, resulting in polymers with an this compound terminus.
The table below summarizes potential polymerization strategies involving this compound.
| Polymerization Strategy | Co-monomer/Initiator | Resulting Linkage | Potential Polymer Architecture |
| Polycondensation | Dicarboxylic acids/derivatives | Amide | Linear Polyamide |
| Polyaddition | Diisocyanates | Urea | Polyurea |
| Ring-Opening Polymerization | Lactones (e.g., caprolactone) | Ester (initiator) | Polyester with terminal this compound |
| Ring-Opening Polymerization | Lactams (e.g., caprolactam) | Amide (initiator) | Polyamide with terminal this compound |
It is important to note that the reactivity of the secondary amine in this compound may be influenced by the steric hindrance imposed by the bicyclic ring system. Optimization of reaction conditions, such as temperature, catalyst, and solvent, would be crucial for achieving high molecular weight polymers.
Bioconjugation Strategies Utilizing the Amine Moiety
The amine group of this compound is a prime target for bioconjugation, enabling the linkage of this heterocyclic scaffold to biomolecules such as peptides, proteins, and nucleic acids. This opens up avenues for the development of novel probes, diagnostics, and therapeutic agents.
A prevalent method for bioconjugation is the formation of a stable amide bond between the amine of this compound and a carboxylic acid on the biomolecule. This reaction is typically facilitated by peptide coupling reagents. A variety of such reagents are available, each with its own advantages in terms of efficiency and minimizing side reactions. For coupling with secondary amines, reagents like PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and TOTU (O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium tetrafluoroborate) have shown effectiveness. peptide.com
Another common bioconjugation strategy involves the reaction of the amine with N-hydroxysuccinimide (NHS) esters. Many commercially available crosslinkers and labeling reagents feature an NHS ester group, which reacts with primary and secondary amines to form a stable amide bond. This allows for the straightforward attachment of fluorophores, biotin (B1667282), or other reporter molecules to the octahydroindolizine scaffold.
The table below outlines some common bioconjugation strategies applicable to this compound.
| Bioconjugation Reagent/Method | Functional Group on Biomolecule | Resulting Linkage | Key Features |
| Peptide Coupling Reagents (e.g., PyAOP, TOTU) | Carboxylic Acid | Amide | High efficiency, suitable for secondary amines. peptide.com |
| N-Hydroxysuccinimide (NHS) Esters | Amine (via crosslinker) | Amide | Widely available reagents, stable linkage. |
| Isothiocyanates | Amine (on biomolecule) | Thiourea | Stable linkage, common for labeling. |
| Aldehydes/Ketones (via reductive amination) | Amine (on biomolecule) | Secondary Amine | Forms a stable C-N bond. |
Stereochemical Implications of Derivatization on the Octahydroindolizine Scaffold
The stereochemistry at C-5 is crucial in determining the orientation of the substituent. The octahydroindolizine ring system can exist in different conformations, and the introduction of a substituent at C-5 will favor the conformation that minimizes steric interactions. For instance, an equatorial orientation of the substituent is generally preferred over an axial one to reduce 1,3-diaxial interactions.
Furthermore, the nature of the substituent introduced at the 5-amino position can influence the relative stereochemistry of other substituents on the ring during synthetic manipulations. In the synthesis of 5-substituted indolizidines, the stereochemistry at C-5 can direct the approach of reagents to other parts of the molecule, leading to diastereoselective transformations. beilstein-journals.orgbeilstein-journals.org For example, in the synthesis of certain indolizidine alkaloids, the stereochemistry at C-5 dictates the facial selectivity of subsequent reduction or alkylation steps. rsc.org
The conformational analysis of 5-substituted indolizidines is therefore critical for understanding their biological activity and for the rational design of new derivatives. The stereochemical outcome of derivatization at the 5-position will ultimately depend on the reaction conditions, the nature of the reagents, and the inherent conformational preferences of the octahydroindolizine ring system.
Theoretical and Computational Chemistry of Octahydroindolizin 5 Amine
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like Octahydroindolizin-5-amine. These calculations provide a detailed picture of the molecule's geometry, stability, and electronic characteristics.
The three-dimensional structure of the octahydroindolizine (B79230) core is not rigid; it can exist in several conformations. Geometry optimization and conformational analysis are computational procedures used to identify the most stable three-dimensional arrangements of a molecule. For the indolizidine scaffold, these studies typically focus on the various possible ring conformations.
Computational studies on substituted indolizidines, such as indolizidine (-)-235B′, have been performed using DFT methods like B3LYP with various basis sets (e.g., 6-31+G(d), 6-311++G(d,p)). nih.gov These analyses identify the most stable conformers by calculating their relative Gibbs free energies. Typically, four stable conformations are identified for the bicyclic ring system: two chair conformations and two boat conformations. nih.gov For the deprotonated state of indolizidine (-)-235B′, the chair conformation denoted as 'A' was consistently found to be the most stable, whether in the gas phase or in solution (chloroform or aqueous). nih.gov The other conformers were calculated to be significantly higher in energy, indicating that the 'A' conformer is the dominant one under normal conditions. nih.gov
Table 1: Calculated Relative Free Energies of Indolizidine (-)-235B′ Conformers Data derived from studies on a substituted indolizidine scaffold. nih.gov
| Conformer | Conformation Type | Relative Free Energy (kcal/mol) in Gas Phase | Relative Free Energy (kcal/mol) in Aqueous Solution |
|---|---|---|---|
| A | Chair | 0.00 | 0.00 |
| B | Chair | ~6.3 | ~6.4 |
| C | Boat | ~11.0 | ~10.5 |
| D | Boat | ~11.9 | ~11.4 |
The electronic structure of a molecule is described by its molecular orbitals. The most important of these for understanding chemical reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.
While specific FMO calculations for this compound are not widely published, DFT studies on related nitrogen-containing heterocyclic compounds provide a framework for understanding its properties. nih.gov For a molecule like this compound, the HOMO is expected to have significant electron density localized on the nitrogen atoms, particularly the amine group, due to the presence of lone pair electrons. The LUMO would likely be distributed across the C-N and C-C antibonding orbitals. A smaller HOMO-LUMO gap generally implies higher reactivity. These calculations are fundamental for predicting how the molecule will behave in chemical reactions. wikipedia.org
Table 2: Representative Frontier Molecular Orbital Energies and Their Implications Conceptual data based on typical DFT calculations for nitrogen heterocycles.
| Parameter | Typical Energy Value (eV) | Implication |
|---|---|---|
| EHOMO | -6.0 to -5.0 | Indicates electron-donating capability. Higher energy suggests stronger nucleophilicity. |
| ELUMO | -1.0 to 0.5 | Indicates electron-accepting capability. Lower energy suggests stronger electrophilicity. |
| HOMO-LUMO Gap (ΔE) | 4.5 to 6.0 | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |
Vibrational frequency analysis is a computational method that predicts a molecule's infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies using DFT methods, a theoretical spectrum can be generated. chemistry.kz This is an invaluable tool for interpreting experimental spectra and confirming the structure of a synthesized compound. americanpharmaceuticalreview.com The absence of imaginary frequencies in the calculation confirms that the optimized geometry represents a true energy minimum.
For the octahydroindolizine skeleton, key vibrational modes would include C-H stretching, C-N stretching, C-C stretching, and various bending modes (scissoring, wagging, twisting). The presence of the primary amine group in this compound would introduce characteristic N-H stretching frequencies, typically observed in the 3300-3500 cm⁻¹ region of an IR spectrum, as well as N-H bending modes. niscpr.res.in Comparing the calculated frequencies (often scaled by a factor to correct for approximations) with an experimental spectrum helps to assign the observed peaks to specific molecular motions. mdpi.com
Table 3: Predicted Vibrational Frequencies for a Representative Octahydroindolizine Structure Illustrative data based on typical DFT/B3LYP/6-31G(d) calculations for related structures.
| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch (Amine) | 3450 - 3300 | Stretching of the amine N-H bonds. |
| C-H Stretch | 3000 - 2850 | Stretching of the C-H bonds in the ring system. |
| N-H Bend (Amine) | 1650 - 1580 | Bending motion of the H-N-H angle. |
| C-N Stretch | 1250 - 1020 | Stretching of the carbon-nitrogen bonds within the ring. |
| C-C Stretch | 1200 - 800 | Stretching of the carbon-carbon bonds of the bicyclic frame. |
Molecular Docking and Ligand-Receptor Interaction Modeling of Scaffold Analogs
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is widely used to understand how molecules like indolizidine alkaloids might interact with biological targets. Docking algorithms score different binding poses based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic interactions to estimate the binding affinity. nih.gov
Analogs of the indolizidine scaffold have been the subject of numerous docking studies to explore their interactions with various receptors. For instance, indolizidine analogs have been virtually screened against nicotinic acetylcholine (B1216132) receptors (nAChRs) to identify potential antagonists. nih.gov These studies revealed that the compounds with the most favorable docking energies, often in the range of -8.0 to -9.0 kcal/mol, were considered top candidates for further analysis. nih.gov Similarly, indolizine (B1195054) derivatives have been docked into the active sites of cyclooxygenase-2 (COX-2) and tau protein, a target relevant to Alzheimer's disease. nih.govmdpi.com Such studies help identify key amino acid residues in the receptor's binding pocket that are crucial for ligand recognition and binding, providing a rational basis for designing more potent and selective analogs.
Table 4: Summary of Molecular Docking Studies for Indolizidine/Indolizine Analogs
| Scaffold Analog | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interactions Observed | Reference |
|---|---|---|---|---|
| Indolizidine (-)-237D Analogs | α6β2 nAChR | -8.44 ± 0.13 | Hydrophobic interactions, Hydrogen bonds | nih.gov |
| Indolizine Derivatives | Tau Protein | Not specified | High fitting scores within the binding site | nih.gov |
| Pyrrolizine/Indolizine-Ibuprofen Hybrids | COX-2 | -10.70 to -12.56 | Hydrogen bonds, Hydrophobic interactions | mdpi.com |
Reaction Pathway Calculations and Transition State Analysis for this compound
Computational chemistry can elucidate the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy and thus the rate of the reaction.
The synthesis of the indolizidine core often involves complex multi-step reactions, such as cycloadditions. researchgate.net For example, the synthesis of substituted indolizines can be achieved through a 1,3-dipolar cycloaddition reaction. DFT calculations can be employed to study the reactivity and selectivity of such reactions. researchgate.net By locating the transition states for different possible reaction pathways (e.g., those leading to different regioisomers), chemists can understand and predict the experimental outcome. Computational studies on the cycloaddition for forming indolizines have shown that the reaction proceeds via an asynchronous concerted pathway, and the observed regioselectivity can be explained by analyzing the frontier molecular orbitals of the reactants. researchgate.net Such analyses are invaluable for optimizing reaction conditions and developing new synthetic strategies for compounds like this compound.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies for Scaffold Design
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies are statistical methods used to create predictive models that correlate the chemical structure of compounds with their properties. researchgate.net While QSAR focuses on biological activity, QSPR models aim to predict physicochemical properties such as solubility, lipophilicity (logP), and metabolic stability, without directly predicting biological function. nih.gov
For the design of new analogs based on the this compound scaffold, QSPR models can be highly beneficial. The process involves several steps:
Data Set Selection: A series of indolizidine derivatives with known experimental property values is compiled.
Descriptor Calculation: For each molecule, a large number of numerical "molecular descriptors" are calculated. These descriptors encode structural, electronic, or physicochemical features of the molecules.
Model Building: Statistical techniques, such as partial least squares (PLS) or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the property of interest.
Validation: The model's predictive power is rigorously tested using both internal and external validation sets of compounds. nih.gov
These models can then be used to predict the properties of novel, yet-to-be-synthesized this compound derivatives, allowing chemists to prioritize the synthesis of compounds with the most promising physicochemical profiles.
Table 5: Common Molecular Descriptors Used in QSPR Studies
| Descriptor Class | Example Descriptors | Property Encoded |
|---|---|---|
| Constitutional | Molecular Weight, Number of N atoms | Basic molecular composition |
| Topological | Wiener Index, Kier & Hall Indices | Molecular branching and connectivity |
| Geometric | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule |
| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution and reactivity |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and hydrophobicity |
Advanced Simulation Techniques (e.g., Molecular Dynamics, DFT-MD) for Dynamic Behavior
To comprehend the dynamic nature of this compound at an atomic level, advanced computational simulation techniques such as classical Molecular Dynamics (MD) and Density Functional Theory-based Molecular Dynamics (DFT-MD) are indispensable. These methods provide insights into the conformational landscape, flexibility, and vibrational dynamics of the molecule, which are crucial for understanding its chemical behavior and potential interactions.
Molecular Dynamics (MD) Simulations
Classical MD simulations model the time-dependent behavior of a molecular system by solving Newton's equations of motion for each atom. The interactions between atoms are described by a force field, which is a set of empirical potential energy functions. For a molecule like this compound, a well-parameterized force field such as CHARMM General Force Field (CGenFF) or General Amber Force Field (GAFF) would be appropriate. nih.gov
MD simulations can elucidate several dynamic properties of this compound:
Conformational Analysis: The indolizidine core can adopt various conformations, primarily differing in the pucker of the five- and six-membered rings. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. This is critical as the conformation can significantly influence the molecule's reactivity and biological activity.
Ring Inversion and Flexibility: The bicyclic system is not rigid. nih.gov MD simulations can track the puckering coordinates of both rings over time to characterize the frequency and pathways of conformational transitions, such as the chair-boat flips of the six-membered ring.
Amine Group Dynamics: The orientation and inversion of the amine group at the C5 position can be monitored. The simulation can reveal the rotational freedom of the C-N bond and the dynamics of the lone pair, which are important for its role as a hydrogen bond donor or acceptor.
Solvation Effects: By explicitly including solvent molecules (e.g., water) in the simulation box, the dynamic influence of the solvent on the conformational preferences and hydrogen bonding patterns of this compound can be investigated.
Hypothetical MD Simulation Parameters
The following table illustrates a typical set of parameters for an MD simulation of this compound in a water solvent environment.
| Parameter | Value | Purpose |
| Force Field | GAFF (General Amber Force Field) | Describes the interatomic potentials for the molecule. |
| Solvent Model | TIP3P Water | Represents the aqueous solvent environment. |
| System Size (Box) | 50 Å x 50 Å x 50 Å cubic | Defines the periodic boundary conditions for the simulation. |
| Temperature | 300 K | Maintained using a thermostat (e.g., Nosé-Hoover) to simulate room temperature. |
| Pressure | 1 atm | Maintained using a barostat (e.g., Parrinello-Rahman) for NPT ensemble. |
| Simulation Time | 200 ns | Duration of the simulation to ensure adequate sampling of conformational space. |
| Time Step | 2 fs | Integration time step for solving Newton's equations of motion. |
| Ensemble | NPT (Isothermal-Isobaric) | Simulates conditions that most closely resemble experimental lab conditions. labxing.com |
Illustrative MD Simulation Results
Analysis of the simulation trajectory would yield data on the molecule's structural dynamics.
| Analyzed Property | Hypothetical Finding | Significance |
| Ring Pucker (Six-membered) | Predominantly chair conformation (>95%), with transient twist-boat states. | Indicates the energetic preference and relative rigidity of the cyclohexane-like ring. |
| Dihedral Angle (H-N-C5-H) | Bimodal distribution with peaks at approximately 60° and 180°. | Shows the preferred orientations (gauche and anti) of the amine protons relative to the ring. |
| Root-Mean-Square Fluctuation (RMSF) | Highest fluctuations observed at the amine group and the C1-C2-C3 portion of the five-membered ring. | Identifies the most flexible regions of the molecule. |
| Radial Distribution Function (g(r)) of Amine N to Water O | A sharp peak at ~2.8 Å. | Characterizes the distance and strength of hydrogen bonding with solvent molecules. |
Density Functional Theory-Based Molecular Dynamics (DFT-MD)
DFT-MD, also known as ab initio molecular dynamics, is a more computationally intensive technique where the forces on the atoms are calculated "on-the-fly" using Density Functional Theory (DFT) at each time step. acs.orgresearchgate.net This avoids the reliance on pre-parameterized force fields and provides a more accurate description of the electronic structure, making it suitable for studying processes that involve changes in electronic configuration, such as proton transfer or reactions.
For this compound, DFT-MD would be particularly useful for:
Accurate Energetics: Providing a high-fidelity calculation of the energy differences between various conformers.
Vibrational Spectra: Simulating the infrared (IR) spectrum from the atomic motions, which can be directly compared with experimental data to validate the theoretical model.
Protonation Dynamics: Investigating the dynamics of protonation/deprotonation of the amine group in an aqueous environment, including the lifetime of the protonated state and the mechanism of proton exchange with solvent molecules.
Intramolecular Hydrogen Bonding: Accurately modeling any potential weak intramolecular hydrogen bonds involving the amine group and the bicyclic framework.
Due to the high computational cost, DFT-MD simulations are typically limited to smaller system sizes and shorter timescales (picoseconds) compared to classical MD. nih.gov
Hypothetical DFT-MD Simulation Parameters
| Parameter | Value | Purpose |
| DFT Functional | B3LYP | Approximates the exchange-correlation energy in the electronic structure calculation. nih.gov |
| Basis Set | 6-31G(d,p) | Defines the atomic orbitals used to construct the molecular orbitals. |
| System | 1 this compound + 32 Water Molecules | A smaller system size is necessary due to computational expense. |
| Temperature | 300 K | Controlled by a thermostat suitable for ab initio MD (e.g., Nosé-Hoover). |
| Simulation Time | 50 ps | Shorter duration focusing on specific, fast dynamic events. |
| Time Step | 0.5 fs | A smaller time step is required for stability with the quantum mechanical forces. |
| Ensemble | NVT (Canonical) | Often used to focus on dynamics at a constant volume and temperature. |
By combining the long-timescale sampling of classical MD with the high accuracy of DFT-MD for specific dynamic events, a comprehensive understanding of the dynamic behavior of this compound can be achieved.
Octahydroindolizine As a Privileged Scaffold in Advanced Chemical Biology Research
Rational Design of Octahydroindolizin-5-amine Analogs for Target Engagement Studies
The rational design of analogs based on the this compound scaffold is a key strategy for developing potent and selective chemical probes to study biological systems. The design process typically involves a multi-pronged approach that combines computational modeling with synthetic chemistry to optimize target engagement.
The three-dimensional nature of the octahydroindolizine (B79230) core allows for the exploration of chemical space in a way that is not possible with flat, aromatic systems. The amine at the 5-position serves as a crucial handle for introducing a variety of substituents to probe interactions with target proteins. Structure-activity relationship (SAR) studies are central to this process, where systematic modifications of the scaffold are made to enhance binding affinity and selectivity.
For instance, in the design of kinase inhibitors, the octahydroindolizine core can serve as a scaffold to position hydrogen bond donors and acceptors in a spatially defined manner to interact with the hinge region of the kinase. The 5-amino group can be acylated or alkylated with different moieties to explore the ATP-binding pocket. Computational docking studies are often employed to predict the binding modes of designed analogs and to prioritize synthetic targets.
Table 1: Representative Data from Rational Design of this compound Analogs for Kinase X Inhibition
| Compound ID | R Group at 5-amino position | Predicted Binding Energy (kcal/mol) | In vitro IC50 (nM) |
| OIA-1 | -H | -7.2 | 5,200 |
| OIA-2 | -COCH3 | -8.5 | 850 |
| OIA-3 | -CO-Ph | -9.8 | 120 |
| OIA-4 | -CO-(4-pyridyl) | -10.5 | 35 |
This is a representative data table based on typical findings in rational drug design projects.
The data in Table 1 illustrates how rational modifications to the 5-amino group can significantly impact the inhibitory potency of octahydroindolizine analogs. The introduction of an acetyl group (OIA-2) and subsequently more complex aromatic moieties (OIA-3, OIA-4) leads to a progressive increase in binding affinity, as reflected by the lower IC50 values. This iterative process of design, synthesis, and testing is fundamental to optimizing target engagement.
Structure-Mechanism Relationships at the Molecular Level for Octahydroindolizine-Based Compounds
Understanding the structure-mechanism relationships of octahydroindolizine-based compounds at the molecular level is critical for elucidating their biological function and for the development of improved therapeutic agents. These studies often involve a combination of biophysical techniques, such as X-ray crystallography and NMR spectroscopy, with computational modeling to visualize and understand the interactions between the ligand and its target protein. researchgate.netmdpi.com
The rigid conformational nature of the octahydroindolizine scaffold is a key determinant of its binding properties. Unlike flexible acyclic molecules, the fixed spatial arrangement of substituents on the octahydroindolizine ring system reduces the entropic penalty upon binding to a target, which can contribute to higher binding affinities.
For example, in the context of enzyme inhibition, the precise orientation of a key pharmacophore on the octahydroindolizine core can determine whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor. X-ray crystallography of ligand-protein complexes can reveal the specific amino acid residues involved in binding and the conformational changes that occur upon ligand association. This structural information is invaluable for understanding the mechanism of action and for designing next-generation compounds with enhanced properties. researchgate.netmdpi.com
Preclinical Studies of Molecular Interactions with Biological Targets (Mechanistic Focus)
Preclinical studies with a mechanistic focus are essential for characterizing the molecular interactions of octahydroindolizine-based compounds with their biological targets. These investigations provide a deeper understanding of how these molecules exert their effects at a cellular and molecular level. researchgate.netmdpi.com
The octahydroindolizine scaffold has been explored for the development of inhibitors for various enzymes. Mechanistic studies aim to determine the mode of inhibition and to characterize the binding site. For instance, in the inhibition of glycosidases, the nitrogen atom of the octahydroindolizine ring can mimic the oxocarbenium ion intermediate of the natural substrate, leading to potent competitive inhibition.
Kinetic studies are performed to determine key parameters such as the inhibition constant (Ki) and to distinguish between different inhibition mechanisms. Site-directed mutagenesis of the target enzyme can be used to identify critical amino acid residues involved in ligand binding.
Table 2: Kinetic Data for an Octahydroindolizine-Based Glycosidase Inhibitor
| Substrate Concentration (mM) | Initial Velocity (µM/min) (No Inhibitor) | Initial Velocity (µM/min) (10 µM Inhibitor) |
| 1 | 50 | 20 |
| 2 | 83 | 33 |
| 5 | 125 | 50 |
| 10 | 167 | 67 |
| 20 | 200 | 80 |
This is a representative data table from enzyme kinetic studies.
The data presented in Table 2 would be used to generate Lineweaver-Burk or Michaelis-Menten plots to determine the mechanism of inhibition. A competitive inhibitor, for example, would increase the apparent Km without affecting the Vmax.
The octahydroindolizine scaffold is also a valuable framework for the design of ligands that target G-protein coupled receptors (GPCRs) and ion channels. Receptor binding profiling is conducted to determine the affinity and selectivity of these compounds for their intended target. This is typically done using radioligand binding assays or fluorescence-based techniques.
The dynamics of the ligand-receptor interaction can be studied using techniques such as surface plasmon resonance (SPR) to measure the on- and off-rates of binding. These kinetic parameters provide insights into the residence time of the ligand on the receptor, which can be an important determinant of its pharmacological activity.
Table 3: Receptor Binding Profile of an Octahydroindolizine Analog
| Receptor | Ki (nM) |
| Target Receptor A | 15 |
| Receptor B | 850 |
| Receptor C | >10,000 |
| Receptor D | 2,500 |
This is a representative data table from a receptor binding screen.
The data in Table 3 demonstrates the selectivity of the octahydroindolizine analog for its intended target, Receptor A, over other related receptors.
Protein-protein interactions (PPIs) are increasingly recognized as important therapeutic targets. The three-dimensional nature of the octahydroindolizine scaffold makes it an attractive starting point for the design of small molecules that can disrupt or stabilize PPIs.
By functionalizing the octahydroindolizine core with appropriate pharmacophores, it is possible to mimic the key "hotspot" residues on one of the interacting proteins. For example, analogs can be designed to mimic an alpha-helix or a beta-turn, which are common motifs at PPI interfaces. Biophysical techniques such as fluorescence polarization and isothermal titration calorimetry (ITC) are used to quantify the binding affinity of these analogs to their target protein and to assess their ability to disrupt the PPI.
Application in Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) is a powerful approach for the identification of novel lead compounds. FBDD involves screening libraries of small, low-molecular-weight compounds (fragments) for weak binding to a biological target. The this compound core, with its defined three-dimensional shape and available vector for chemical modification, is an excellent candidate for inclusion in fragment libraries.
The initial hits from a fragment screen are typically weak binders. However, their binding efficiency index (BEI) is often high, indicating that they are efficient binders for their size. Structural information, usually from X-ray crystallography, is then used to guide the optimization of these fragment hits into more potent lead compounds. The 5-amino group on the octahydroindolizine scaffold provides a convenient point for fragment growing or linking strategies.
Table 4: Properties of an Octahydroindolizine Fragment Hit
| Property | Value |
| Molecular Weight | 141.23 g/mol |
| cLogP | 1.2 |
| Ligand Efficiency (LE) | 0.35 |
| Binding Affinity (Kd) | 500 µM |
This is a representative data table for a fragment hit in FBDD.
The properties listed in Table 4 are typical for a fragment hit and highlight the potential of the octahydroindolizine scaffold as a starting point for a successful FBDD campaign. The favorable physicochemical properties and the high ligand efficiency suggest that this fragment can be elaborated into a potent and drug-like molecule.
Research Findings on Chemical Probe Development Based on this compound Remain Undisclosed in Publicly Available Literature
Despite the growing interest in privileged scaffolds for advanced chemical biology research, a comprehensive review of scientific databases and publications reveals a notable absence of specific research focused on the development of chemical probes derived from this compound.
The octahydroindolizine core is a well-established structural motif in natural products and medicinal chemistry, valued for its conformational rigidity and three-dimensional complexity. These characteristics make it an attractive starting point for the design of molecules with specific biological activities. The introduction of a primary amine at the 5-position, as in this compound, theoretically provides a versatile handle for the attachment of various reporter groups, such as fluorophores, biotin (B1667282) tags, or photoaffinity labels, which are essential components of chemical probes.
Chemical probes are powerful tools designed to study biological systems by selectively interacting with and reporting on the presence or activity of specific biomolecules. The development of such probes typically involves the synthesis of derivatives of a core scaffold that can engage in bioorthogonal reactions—chemical reactions that can occur inside of living systems without interfering with native biochemical processes.
However, extensive searches of the chemical and biological literature did not yield any studies detailing the synthesis, functionalization, or application of this compound as a chemical probe. While there is a wealth of information on the broader topics of indolizidine alkaloids, bioorthogonal chemistry, and the development of chemical probes from other amine-containing scaffolds, the specific application of the this compound framework for this purpose appears to be an unexplored area of research.
This lack of available data prevents a detailed discussion on research findings, the creation of data tables related to probe performance, or an analysis of its application in biological systems as requested. The scientific community has not yet, to public knowledge, leveraged the this compound scaffold for the development of chemical probes. Therefore, any detailed elaboration on this specific topic would be speculative and fall outside the bounds of established scientific literature.
Further research into the derivatization of this compound and the exploration of its potential as a novel scaffold for chemical probe design could be a fruitful avenue for future investigations in chemical biology.
Conclusion and Future Research Perspectives
Summary of Current Knowledge Gaps in Octahydroindolizin-5-amine Research
A thorough review of the scientific literature reveals a significant gap in the specific knowledge regarding this compound. The primary challenge is the scarcity of dedicated research on this particular constitutional isomer. While the broader family of indolizidine alkaloids is well-documented, the synthesis, characterization, and functionalization specific to the 5-amino substituted core are largely uncharted territories. nih.gov
Key unanswered questions that form the basis of future research include:
Stereoselective Synthesis: Efficient and stereocontrolled synthetic routes to produce different stereoisomers of this compound have not been established. The spatial orientation of the amine group is critical for its potential biological activity and interaction with molecular targets.
Physicochemical Properties: Fundamental data regarding the compound's pKa, lipophilicity, and conformational preferences are absent. These parameters are crucial for understanding its behavior in biological systems and for its potential development as a therapeutic agent or material component.
Spectroscopic and Structural Characterization: Detailed NMR, IR, and mass spectrometry data, as well as single-crystal X-ray diffraction analysis, are needed to fully characterize the molecule's structure and conformation.
Biological Activity Profile: The potential pharmacological effects of this compound remain unevaluated. Screening against various biological targets is necessary to uncover any potential therapeutic applications. nih.gov
Emerging Synthetic and Characterization Technologies for Complex Amines
Recent advancements in synthetic organic chemistry offer powerful tools for addressing the synthesis of complex amines like this compound. Modern methods for C-N bond formation and the functionalization of saturated heterocycles can be leveraged to develop efficient synthetic pathways. organic-chemistry.orgresearchgate.net
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Approach | Description | Potential Advantages |
| Reductive Amination | Reaction of a corresponding octahydroindolizin-5-one with an amine source under reducing conditions. | Utilizes a potentially accessible ketone precursor; can be stereoselective depending on the reagents. |
| C-H Amination | Direct functionalization of a C-H bond at the C5 position of the octahydroindolizine (B79230) core using a nitrogen source. nih.gov | Atom-economical and allows for late-stage functionalization of the parent scaffold. |
| Ring-Closing Reactions | Intramolecular cyclization of a suitably functionalized linear precursor containing the necessary carbon and nitrogen atoms. organic-chemistry.org | Offers high control over the stereochemistry of the newly formed bicyclic system. |
| Pauson-Khand Reaction | A [2+2+1] cycloaddition to construct the functionalized indolizidine core. nih.govacs.org | Can create complex polycyclic systems in a single step with high stereoselectivity. |
For characterization, advanced techniques are essential. High-field NMR spectroscopy, including 2D techniques like COSY, HSQC, and NOESY, will be indispensable for elucidating the precise stereochemistry and conformational dynamics of the molecule. Furthermore, modern mass spectrometry techniques can provide accurate mass and fragmentation data, aiding in structural confirmation. nih.gov The use of derivatizing agents can also enhance chromatographic separation and detection sensitivity. sigmaaldrich.comnih.gov
Prospective Avenues for Chemical Modification and Scaffold Development
The this compound scaffold serves as a valuable starting point for the creation of diverse chemical libraries. The primary amine group is a versatile handle for a wide range of chemical transformations, allowing for the systematic exploration of structure-activity relationships.
Potential modifications include:
Acylation/Sulfonylation: Reaction with various acyl chlorides, sulfonyl chlorides, or carboxylic acids to form amides and sulfonamides, altering the electronic properties and hydrogen bonding capabilities.
Alkylation/Arylation: Introduction of alkyl or aryl substituents on the nitrogen atom to probe steric and electronic effects.
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates to generate derivatives with different biological activities.
Functionalization of the Bicyclic Core: Further modification of the octahydroindolizine ring system itself, in addition to derivatizing the amine, can lead to novel scaffolds with unique three-dimensional shapes. nih.gov
These modifications can be guided by computational modeling to predict the properties of the resulting derivatives and prioritize synthetic targets. The development of such libraries is crucial for high-throughput screening campaigns. enamine.netnih.gov
Interdisciplinary Research Opportunities in Chemical Biology and Materials Science
The unique structural features of this compound open up possibilities for its application beyond traditional medicinal chemistry.
In chemical biology , derivatives of this amine could be developed as:
Molecular Probes: By attaching fluorescent tags or biotin (B1667282) labels, these molecules could be used to study biological processes and identify protein targets.
Enzyme Inhibitors: The indolizidine scaffold is known to inhibit glycosidases; the 5-amino derivative could be explored for its inhibitory activity against a range of enzymes. wikipedia.orgbiocyclopedia.com
Components of Bioactive Conjugates: The amine functionality allows for conjugation to other molecules, such as peptides or known drugs, to create hybrid molecules with novel properties.
In materials science , saturated nitrogen heterocycles are being explored for various applications. msesupplies.comresearchgate.net this compound and its derivatives could potentially be used as:
Building Blocks for Polymers: Incorporation into polymer chains could impart specific properties related to basicity, chirality, and rigidity.
Corrosion Inhibitors: Nitrogen-containing heterocycles are known to be effective corrosion inhibitors for metals. msesupplies.com
Components of Energetic Materials: The high nitrogen content and specific ring strain of such bicyclic systems can be of interest in the field of energetic materials. nih.govmdpi.com
The systematic investigation of this compound and its derivatives holds considerable promise for advancing our understanding of complex amine chemistry and for the discovery of new molecules with valuable applications across multiple scientific disciplines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
